molecular formula C10H14N2O2 B12829120 Benzyl 3-hydrazinylpropanoate

Benzyl 3-hydrazinylpropanoate

Cat. No.: B12829120
M. Wt: 194.23 g/mol
InChI Key: UDZRBFDDXVRFKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-hydrazinylpropanoate is an organic compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a benzyl group attached to a 3-hydrazinylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-hydrazinylpropanoate typically involves the esterification of 3-hydrazinylpropanoic acid with benzyl alcohol. This reaction can be catalyzed by acidic or basic catalysts under reflux conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the hydrazine group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives, which are useful intermediates in organic synthesis.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.

Major Products:

    Oxidation: Benzyl 3-oxo-propanoate.

    Reduction: Benzyl 3-hydrazinylpropane.

    Substitution: Benzyl 3-substituted-propanoate derivatives.

Scientific Research Applications

Benzyl 3-hydrazinylpropanoate has found applications in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential as a biochemical probe due to its reactive hydrazine group.

    Medicine: Research is ongoing to explore its potential as an anticancer agent and in the development of new pharmaceuticals.

    Industry: It is used in the production of polymers and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl 3-hydrazinylpropanoate involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with carbonyl-containing compounds, leading to the formation of hydrazones. This reactivity is exploited in biochemical assays and drug development. The compound can also inhibit certain enzymes by forming stable complexes with their active sites.

Comparison with Similar Compounds

    Benzyl hydrazine: Similar structure but lacks the propanoate group.

    3-Hydrazinylpropanoic acid: Lacks the benzyl group.

    Benzyl 3-aminopropanoate: Contains an amino group instead of a hydrazinyl group.

Uniqueness: Benzyl 3-hydrazinylpropanoate is unique due to the presence of both benzyl and hydrazinylpropanoate groups, which confer distinct reactivity and potential applications. Its dual functionality makes it a versatile compound in organic synthesis and medicinal chemistry.

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

The hydrazine group reacts with aldehydes or ketones to form hydrazones. This reaction is critical in synthesizing Schiff bases and heterocyclic compounds.

Key Conditions and Reagents :

  • Aldehydes/Ketones : React under mild conditions (room temperature, 12–24 hours) in ethanol or methanol.

  • Catalysts : Acetic acid or p-toluenesulfonic acid (PTSA) accelerates the reaction.

Example Reaction :

Benzyl 3-hydrazinylpropanoate+RCHOEtOH, RTBenzyl 3-(RCH=N-NH)propanoate+H2O\text{Benzyl 3-hydrazinylpropanoate} + \text{RCHO} \xrightarrow{\text{EtOH, RT}} \text{Benzyl 3-(RCH=N-NH)propanoate} + \text{H}_2\text{O}

Table 1: Representative Hydrazone Formation

Carbonyl CompoundProduct Yield (%)Reaction Time (h)Reference
Benzaldehyde8518
Acetophenone7224

Ester Hydrolysis

The benzyl ester group undergoes hydrolysis under acidic or basic conditions to yield 3-hydrazinylpropanoic acid.

Hydrolysis Pathways :

  • Basic Hydrolysis : NaOH (2M) in aqueous ethanol (70°C, 4–6 hours).

  • Acidic Hydrolysis : HCl (6M) under reflux (12 hours).

Mechanistic Insight :
The reaction proceeds via nucleophilic attack by hydroxide or water on the ester carbonyl, forming a tetrahedral intermediate that collapses to release the carboxylic acid.

Equation :

Benzyl 3-hydrazinylpropanoate+H2OH+/OH3-Hydrazinylpropanoic Acid+Benzyl Alcohol\text{this compound} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{3-Hydrazinylpropanoic Acid} + \text{Benzyl Alcohol}

Table 2: Hydrolysis Conditions and Yields

ConditionTemperature (°C)Time (h)Yield (%)Reference
2M NaOH/EtOH70690
6M HCl100 (reflux)1282

Oxidation Reactions

The hydrazine group is susceptible to oxidation, forming diazenium or azo derivatives.

Oxidizing Agents :

  • KMnO₄ : Oxidizes hydrazine to nitrogen gas in acidic media.

  • H₂O₂ or O₂ : Mild oxidation yields stable intermediates like azodicarboxylates.

Example Reaction :

Benzyl 3-hydrazinylpropanoate+H2O2Benzyl 3-diazoniumpropanoate+2H2O\text{this compound} + \text{H}_2\text{O}_2 \rightarrow \text{Benzyl 3-diazoniumpropanoate} + 2\text{H}_2\text{O}

Key Findings :

  • Oxidation with H₂O₂ in acetic acid produces diazenium intermediates at 60°C (yield: 68%) .

  • Over-oxidation with KMnO₄ destroys the hydrazine group, releasing N₂ gas.

Nucleophilic Substitution at the Ester Group

The ester can undergo nucleophilic substitution with amines or thiols, forming amides or thioesters.

Reagents and Conditions :

  • Amines : Ethylenediamine or benzylamine in DMF (80°C, 8 hours).

  • Thiols : Requires catalytic NaHCO₃ in THF (12 hours).

Equation :

Benzyl 3-hydrazinylpropanoate+RNH2RNH-CO-propanoate hydrazide+Benzyl Alcohol\text{this compound} + \text{RNH}_2 \rightarrow \text{RNH-CO-propanoate hydrazide} + \text{Benzyl Alcohol}

Table 3: Substitution Reactions

NucleophileProduct TypeYield (%)Reference
BenzylamineAmide75
EthanethiolThioester63

Cyclization Reactions

Intramolecular cyclization forms five- or six-membered heterocycles, such as pyrazolidinones.

Conditions :

  • Heating in toluene (110°C, 6 hours) with PTSA.

  • Microwave-assisted synthesis reduces reaction time to 30 minutes .

Example :

Benzyl 3-hydrazinylpropanoateΔ3-Hydrazinyl-γ-lactam+Benzyl Alcohol\text{this compound} \xrightarrow{\Delta} \text{3-Hydrazinyl-γ-lactam} + \text{Benzyl Alcohol}

Key Data :

  • Cyclization yields 78% under microwave conditions .

Reduction of the Hydrazine Group

The hydrazine moiety can be reduced to an amine using LiAlH₄ or NaBH₄.

Reaction :

Benzyl 3-hydrazinylpropanoateLiAlH4Benzyl 3-aminopropanoate+NH3\text{this compound} \xrightarrow{\text{LiAlH}_4} \text{Benzyl 3-aminopropanoate} + \text{NH}_3

Conditions :

  • LiAlH₄ in dry THF (0°C to RT, 4 hours).

  • Yields up to 88% reported for analogous compounds.

Interaction with Metal Ions

The hydrazine group acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming coordination complexes.

Applications :

  • Catalysis in oxidation reactions .

  • Sensor development for metal ion detection .

This compound exhibits versatile reactivity, making it valuable in organic synthesis, medicinal chemistry, and materials science. Its dual functional groups enable transformations such as condensation, hydrolysis, and cyclization, with applications ranging from pharmaceutical intermediates to metal chelators. Experimental protocols and yields are well-documented in peer-reviewed syntheses , ensuring reproducibility for industrial and academic use.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Benzyl 3-hydrazinylpropanoate, and what key reaction parameters influence yield?

  • Methodological Answer : The compound is typically synthesized via hydrazine substitution reactions. For example, hydrazine derivatives can react with benzyl esters under controlled pH (6–8) and temperature (25–40°C) to form the hydrazinylpropanoate backbone. Catalytic methods using cerium phosphate or acid-alcohol systems (e.g., H₂SO₄) can optimize esterification efficiency . Key parameters include stoichiometric ratios (e.g., hydrazine:ester = 1:1.2), solvent polarity (e.g., ethanol or DMF), and reaction time (12–24 hrs). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating high-purity products .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm structural integrity, with characteristic shifts for the benzyl group (δ 7.2–7.4 ppm, aromatic protons) and hydrazine moiety (δ 2.8–3.5 ppm, NH₂ and CH₂ groups) .
  • FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch), 1700–1750 cm⁻¹ (ester C=O), and 1600 cm⁻¹ (aromatic C=C) validate functional groups .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₁₀H₁₄N₂O₂) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and avoid aqueous rinses to prevent hydrolysis. Dispose as hazardous waste .
  • Storage : Store in sealed containers under dry, inert conditions (argon/N₂ atmosphere) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound synthesis using Design of Experiments (DOE)?

  • Methodological Answer : DOE frameworks (e.g., Box-Behnken or central composite designs) can model interactions between variables like temperature, pH, and catalyst load. For example, in esterification, a 3-level DOE revealed that catalyst load (5–10 wt%) and molar ratio (1:1.5 acid:alcohol) account for >80% of yield variance. Response surface methodology (RSM) further refines optimal conditions . Kinetic modeling (e.g., pseudo-first-order approximations) quantifies rate constants for hydrazine incorporation .

Q. How do solvent polarity and steric effects influence the stability of this compound in nucleophilic environments?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize the hydrazine group via hydrogen bonding, reducing hydrolysis rates. In contrast, protic solvents (e.g., water/methanol) accelerate degradation by facilitating nucleophilic attack on the ester group .
  • Steric Shielding : Bulky substituents on the benzyl ring (e.g., 3,5-dimethyl groups) reduce reactivity at the ester carbonyl, enhancing stability. Computational studies (DFT) predict activation energies for hydrolysis pathways .

Q. What strategies resolve discrepancies in reported spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare NMR data across deuterated solvents (CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, resolving ambiguities in NOESY or COSY correlations .
  • Collaborative Databases : Use platforms like PubChem or NIST Chemistry WebBook to benchmark spectral data against peer-reviewed datasets .

Q. How can computational models predict the bioactivity of this compound in drug discovery?

  • Methodological Answer :

  • QSAR Modeling : Train models using descriptors like logP (hydrophobicity), topological polar surface area (TPSA), and hydrogen-bonding capacity. For example, a TPSA >90 Ų correlates with poor blood-brain barrier penetration, guiding CNS drug design .
  • Molecular Docking : Simulate interactions with target proteins (e.g., hydrolases or kinases) using AutoDock Vina. Hydrazine’s nucleophilic NH₂ group often binds catalytic residues, inhibiting enzyme activity .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal stability of this compound?

  • Methodological Answer :

  • Controlled Replication : Reproduce studies under standardized conditions (e.g., TGA at 10°C/min in N₂ atmosphere). Discrepancies may arise from impurities or moisture content .
  • Kinetic Analysis : Apply Arrhenius equations to decomposition data. Activation energies <50 kJ/mol suggest ambient instability, requiring inert storage .

Q. Why do catalytic efficiencies vary in this compound synthesis across studies?

  • Methodological Answer : Variations in catalyst preparation (e.g., cerium phosphate calcination temperature) and substrate purity (e.g., residual solvents in benzyl alcohol) significantly impact turnover numbers. Systematic pre-catalyst characterization (XRD, BET surface area) and substrate drying (molecular sieves) reduce variability .

Q. Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the chelation potential of this compound?

  • Methodological Answer :
  • UV-Vis Titration : Monitor absorbance shifts (e.g., 250–400 nm) upon addition of metal ions (Fe³⁺, Cu²⁺). Stability constants (logK) quantify binding affinity .
  • Cyclic Voltammetry : Redox peaks indicate metal-ligand electron transfer, with peak separation (ΔEp) reflecting complex stability .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

benzyl 3-hydrazinylpropanoate

InChI

InChI=1S/C10H14N2O2/c11-12-7-6-10(13)14-8-9-4-2-1-3-5-9/h1-5,12H,6-8,11H2

InChI Key

UDZRBFDDXVRFKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCNN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.